(5-Chlorobenzofuran-2-yl)boronic acid

説明

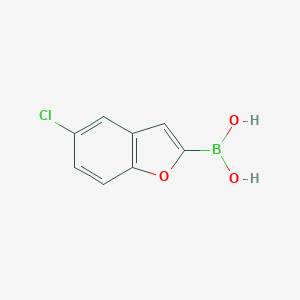

Structure

2D Structure

特性

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODPQZJZPKMFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 5 Chlorobenzofuran 2 Yl Boronic Acid and Its Precursors

Direct Borylation Approaches to Arylboronic Acids

Direct borylation methods are highly valued for their atom economy, as they avoid the need for pre-functionalized starting materials by directly converting a carbon-hydrogen (C-H) bond to a carbon-boron (C-B) bond.

Transition metal-catalyzed C-H activation is a powerful strategy for the direct borylation of aromatic and heteroaromatic rings. nih.govrsc.org This method involves the use of catalysts, typically based on iridium or rhodium, to selectively activate a C-H bond on the substrate, such as 5-chlorobenzofuran (B1360139), and replace it with a boryl group from a reagent like pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

For a substrate like 5-chlorobenzofuran, the primary challenge lies in controlling the regioselectivity of the borylation. rsc.org The benzofuran (B130515) ring possesses multiple C-H bonds that could potentially react. However, C-H borylation of heterocycles often shows inherent selectivity for the most electronically activated or sterically accessible positions. rsc.org In many cases involving benzofurans, functionalization is favored at the C2 position. The reaction is typically performed in an inert solvent with a suitable ligand to stabilize the metal catalyst and influence selectivity.

A more common and often more regioselective approach than C-H activation is the catalytic borylation of an aryl halide precursor. nih.gov In this context, the synthesis would commence with a precursor such as 2-bromo-5-chlorobenzofuran (B13366817) or 2-iodo-5-chlorobenzofuran. This precursor is then reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a transition metal catalyst. nih.gov

This reaction, often referred to as the Miyaura borylation, is a robust method for forming arylboronate esters, which can then be hydrolyzed to the corresponding boronic acids. The process involves the oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

Palladium complexes are the most extensively used catalysts for the borylation of aryl halides. nih.gov A typical catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a preformed palladium complex, a phosphine (B1218219) ligand to stabilize the catalyst and promote its activity, and a base. nih.govupenn.edu The choice of ligand is crucial for the reaction's efficiency and can range from simple triphenylphosphine (B44618) to more complex Buchwald-type biarylphosphine ligands like SPhos. nih.gov The base, commonly potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄), is essential for facilitating the transmetalation step in the catalytic cycle. nih.gov The reaction is generally carried out in an aprotic solvent like dioxane, THF, or DMSO at elevated temperatures. This method is highly versatile and tolerates a wide range of functional groups on the aryl halide. nih.govacs.org

| Component | Example Reagents | Typical Role |

|---|---|---|

| Substrate | 2-Bromo-5-chlorobenzofuran | Aryl halide precursor |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates C-B bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, enhances reactivity |

| Base | Potassium Acetate (KOAc) | Promotes transmetalation |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Organometallic Approaches for Boronic Acid Synthesis

Classical organometallic routes involve the formation of a highly reactive carbon-nucleophile from an aryl halide, which then reacts with an electrophilic boron reagent. These methods are well-established but often require stringent reaction conditions.

One of the oldest and most straightforward methods for synthesizing boronic acids involves the use of Grignard reagents. nih.gov This approach begins with the reaction of a halide precursor, such as 2-bromo-5-chlorobenzofuran, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding Grignard reagent, (5-chlorobenzofuran-2-yl)magnesium bromide. google.comgoogle.com

This highly nucleophilic organometallic species is then treated with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. organic-chemistry.org The resulting boronate ester intermediate is subsequently hydrolyzed with an aqueous acid to yield the final (5-Chlorobenzofuran-2-yl)boronic acid. clockss.org While effective, this method's utility can be limited by the incompatibility of the highly basic Grignard reagent with certain functional groups (e.g., acidic protons). nih.gov

A powerful alternative to the Grignard method is the use of organolithium intermediates generated via lithium-halogen exchange. nih.gov This reaction is particularly effective for aryl bromides and iodides. The precursor, 2-bromo-5-chlorobenzofuran, is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures, typically -78 °C, in an anhydrous ethereal solvent. nih.govthieme-connect.com

This exchange reaction is rapid and generates the highly reactive (5-chlorobenzofuran-2-yl)lithium intermediate. This species is immediately "trapped" by the addition of a trialkyl borate ester. thieme-connect.com The subsequent acidic workup hydrolyzes the borate complex to afford the desired boronic acid. This method is often preferred for its high efficiency and the ability to perform the exchange at temperatures low enough to prevent side reactions, though it demands strict control over anhydrous and anaerobic conditions. nih.gov

| Feature | Grignard Reagent Method | Lithium-Halogen Exchange Method |

|---|---|---|

| Starting Material | 2-Halo-5-chlorobenzofuran | 2-Bromo- or 2-Iodo-5-chlorobenzofuran |

| Organometallic Reagent | Magnesium (Mg) | n-Butyllithium or t-Butyllithium |

| Intermediate | Ar-MgX | Ar-Li |

| Boron Source | B(OR)₃ | B(OR)₃ |

| Typical Temperature | 0 °C to room temperature | -78 °C |

| Key Advantage | Operationally simpler, less hazardous reagents | Very high reactivity and yield |

| Key Disadvantage | Functional group incompatibility | Requires very low temperatures and strict anhydrous conditions |

An exploration of the synthesis of this compound reveals a landscape of intricate chemical strategies. The methodologies for creating this specific boronic acid are deeply rooted in the broader principles of organoboron chemistry and heterocyclic synthesis. This article delves into the specific pathways for introducing the boronic acid group and constructing the core 5-chlorobenzofuran ring system, while also addressing the modern challenges and advancements in the field.

Applications in Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and this compound is an effective substrate for this transformation. The reaction typically employs a palladium catalyst and a base to couple the boronic acid with an aryl or vinyl halide (or triflate).

General Reaction Scheme:

"Privileged Scaffold" Status in Drug Discovery

The concept of a "privileged scaffold" is used to describe molecular frameworks that are capable of providing ligands for diverse biological receptors. The benzofuran nucleus is widely recognized as such a structure. nih.gov Its rigid, planar geometry and the presence of an oxygen heteroatom provide a unique three-dimensional arrangement that can engage in various interactions—including hydrogen bonding, pi-stacking, and hydrophobic interactions—with a wide range of biological macromolecules. This versatility allows medicinal chemists to utilize the benzofuran core as a foundational template for designing novel therapeutic agents targeting different diseases.

Broad Spectrum of Biological Activities of Benzofuran Scaffolds

Derivatives of the benzofuran scaffold have demonstrated an extensive and impressive spectrum of pharmacological activities. rsc.org The inherent bioactivity of this nucleus has spurred considerable research, leading to the discovery of compounds with potent effects against numerous pathological conditions. scienceopen.com Documented biological activities include:

Anticancer: Many benzofuran derivatives exhibit significant cytotoxic and antiproliferative activity against various human cancer cell lines. scienceopen.comnih.gov

Antimicrobial: The scaffold is a key component in compounds developed to combat bacterial and fungal infections. researchgate.net

Antiviral: Research has identified benzofuran-based molecules with activity against viruses such as the hepatitis C virus. rsc.org

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties. scienceopen.com

Antioxidant: The ability to scavenge free radicals is another key biological property associated with this scaffold. scienceopen.com

Neuroprotective: Benzofuran compounds have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. scienceopen.com

Benzofuran-Based Compounds in Clinically Approved Drugs

The therapeutic relevance of the benzofuran scaffold is firmly established by its presence in a number of clinically approved drugs. These medications span various therapeutic classes, validating the scaffold's status as a successful pharmacophore in drug design. The structural versatility of the benzofuran ring has allowed for its incorporation into drugs with diverse mechanisms of action.

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Amiodarone | Antiarrhythmic | Treatment of ventricular tachycardia and fibrillation |

| Dronedarone | Antiarrhythmic | Management of atrial fibrillation |

| Benzbromarone | Uricosuric | Prevention of gout flares |

| Vilazodone | Antidepressant | Treatment of major depressive disorder |

Contextualizing this compound within the Landscape of Boronic Acids and Benzofurans

This compound emerges at the intersection of organoboron chemistry and the proven therapeutic potential of the benzofuran scaffold. This compound is a bifunctional reagent, meaning it possesses two distinct reactive features: the benzofuran core and the boronic acid moiety. This dual nature makes it a highly valuable tool for synthetic chemists, particularly in the construction of complex molecules for pharmaceutical research.

Structural Uniqueness and Research Interest

The structural architecture of this compound is the primary driver of its research interest. Its uniqueness lies in the specific combination and arrangement of its three key components:

The Benzofuran Core: As a "privileged scaffold," its presence immediately suggests the potential for any resulting derivative to exhibit favorable biological activity.

The Boronic Acid Group at the 2-position: The placement of the boronic acid group on the furan (B31954) ring at the C-2 position is synthetically crucial. chemicalbook.com This position is a known site for introducing substituents to modulate cytotoxic activity. rsc.org More importantly, the boronic acid serves as a versatile chemical "handle" for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. smolecule.commdpi.com This allows for the straightforward attachment of a wide variety of aryl or heteroaryl groups, enabling the rapid generation of diverse molecular libraries for biological screening. mdpi.com

The Chlorine Atom at the 5-position: The inclusion of a halogen, such as chlorine, on the benzene (B151609) portion of the scaffold is a common strategy in medicinal chemistry to enhance a compound's therapeutic properties. nih.gov Halogenation can improve metabolic stability, membrane permeability, and binding affinity through hydrophobic and halogen-bonding interactions. Specifically, substitutions at the 5-position of the benzofuran ring have been linked to antibacterial activity. rsc.org The electron-withdrawing nature of the chlorine atom also modulates the electronic properties of the entire ring system, which can influence both reactivity and biological interactions. ontosight.ai

The research interest in this compound is therefore centered on its role as a specialized building block. smolecule.com It provides a direct route to novel, substituted 2-arylbenzofurans, a class of compounds extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. scienceopen.comsmolecule.com By starting with this pre-functionalized scaffold, researchers can efficiently synthesize and evaluate new chemical entities that combine the proven biological relevance of the 5-chlorobenzofuran (B1360139) core with the diverse functionalities introduced via the boronic acid coupling site.

Derivatization Strategies and Functional Group Transformations of 5 Chlorobenzofuran 2 Yl Boronic Acid

Formation of Boronate Esters and other Boron-Containing Derivatives

Boronic acids are often converted into boronate esters or other boron derivatives to improve their stability and handling. These derivatives can act as "protected" forms of the boronic acid, which can be unmasked when needed for a subsequent reaction. This approach is particularly valuable in complex, multi-step synthetic pathways. nih.gov

N-methyliminodiacetic acid (MIDA) boronates serve as highly stable surrogates for boronic acids. sigmaaldrich.com By reacting (5-Chlorobenzofuran-2-yl)boronic acid with N-methyliminodiacetic acid, a tetracoordinate sp³-hybridized boron center is formed, effectively "caging" the reactive boronic acid. sigmaaldrich.com These MIDA-protected boronate esters are exceptionally stable, often existing as free-flowing crystalline solids that are tolerant to air, moisture, and silica (B1680970) gel chromatography. sigmaaldrich.combldpharm.com This stability allows them to be carried through various synthetic steps that would otherwise be incompatible with a free boronic acid. nih.gov

The deprotection of the MIDA boronate to regenerate the parent boronic acid is typically achieved under mild aqueous basic conditions, such as using sodium hydroxide (B78521) or even sodium bicarbonate, at room temperature. nih.govsigmaaldrich.com This controlled release makes MIDA boronates excellent building blocks for iterative cross-coupling reactions, where different boronic acids are required at sequential steps. fudan.edu.cn

Table 1: Comparison of Boronic Acid Properties with MIDA Boronate Derivatives

| Property | This compound | (5-Chlorobenzofuran-2-yl) MIDA boronate |

| Boron Hybridization | sp² | sp³ |

| Stability | Prone to dehydration (trimerization) and protodeboronation | Indefinitely stable on the benchtop, air- and moisture-tolerant sigmaaldrich.com |

| Chromatography | Can be challenging | Compatible with silica gel chromatography nih.gov |

| Reactivity | Directly active in Suzuki-Miyaura coupling | Unreactive under anhydrous cross-coupling conditions sigmaaldrich.com |

| Deprotection | Not applicable | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) sigmaaldrich.com |

Another common strategy to stabilize boronic acids is their conversion to potassium organotrifluoroborate salts. Treating this compound with potassium hydrogen fluoride (B91410) (KHF₂) yields the corresponding potassium (5-chlorobenzofuran-2-yl)trifluoroborate. bldpharm.com These salts are tetracoordinated, monomeric species that exhibit significantly enhanced stability compared to their boronic acid counterparts. sigmaaldrich.com

Potassium organotrifluoroborates are generally stable solids that can be stored indefinitely and are compatible with a wide array of reaction conditions under which boronic acids might decompose. bldpharm.comsigmaaldrich.com They are less susceptible to protodeboronation, a common side reaction for boronic acids. sigmaaldrich.com For use in cross-coupling reactions, the trifluoroborate salt requires hydrolysis to release the active boronic acid or a related boronate species in situ. nih.gov The rate of this hydrolysis can be influenced by factors such as the electronic properties of the organic group and the reaction conditions, allowing for a "slow release" of the reactive boronic acid which can be beneficial in minimizing side reactions. nih.gov

Table 2: Features of Potassium Organotrifluoroborates

| Feature | Description |

| Synthesis | Reaction of the corresponding boronic acid with KHF₂ bldpharm.com |

| Stability | Bench-stable, resistant to air and moisture, less prone to protodeboronation sigmaaldrich.com |

| Structure | Tetracoordinated, monomeric boron species sigmaaldrich.com |

| Reactivity | Stable surrogates that require activation (hydrolysis) for cross-coupling nih.gov |

| Advantages | Can be manipulated to retain the C-B bond while other functional groups react bldpharm.com |

Conversion of Boronic Acid to Other Functional Groups

The carbon-boron bond is a synthetically powerful linchpin, not only for forming carbon-carbon bonds but also for its ability to be transformed into carbon-heteroatom bonds. This allows the boronic acid group to act as a precursor to a variety of other functional groups.

The boronic acid group of this compound can be stereospecifically converted into amine, hydroxyl, or thiol functionalities. These transformations typically involve oxidation or reaction with specific nitrogen, oxygen, or sulfur-containing electrophiles, often mediated by metal catalysts (commonly copper).

C-N Bond Formation (Amination): The conversion of an aryl boronic acid to an aniline (B41778) derivative can be achieved through several methods. One common approach involves the reaction with hydroxylamine (B1172632) derivatives (e.g., hydroxylamine-O-sulfonic acid) or azides in the presence of a copper catalyst. This provides a direct route to installing an amino group on the benzofuran (B130515) ring at the C2 position.

C-O Bond Formation (Hydroxylation): The most common transformation of a C-B bond is its oxidation to a C-O bond. This is readily accomplished by treating the boronic acid with an oxidizing agent such as hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). This reaction proceeds to give the corresponding phenol, in this case, 5-chloro-1-benzofuran-2-ol.

C-S Bond Formation (Thiolation): The introduction of a sulfur functional group can be achieved by reacting the boronic acid with elemental sulfur or other sulfur-transfer reagents. Copper catalysts are often employed to facilitate this transformation, leading to the formation of thiols or thioethers, depending on the specific reagents and reaction conditions used.

Table 3: Summary of C-B to C-X Transformations

| Transformation | Reagent(s) | Resulting Functional Group |

| C-B → C-N | Copper catalyst + Aminating agent (e.g., R₂N-X, azides) | Amine (-NH₂, -NHR, -NR₂) |

| C-B → C-O | H₂O₂, NaOH | Hydroxyl (-OH) |

| C-B → C-S | Sulfur source (e.g., S₈) ± Copper catalyst | Thiol (-SH) or Thioether (-SR) |

Synthesis of Complex Molecules Utilizing the Benzofuran-Boronic Acid Scaffold

The benzofuran core is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov this compound serves as a key building block in diversity-oriented synthesis, enabling the construction of libraries of complex molecules. nih.gov Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it is used to couple the 5-chlorobenzofuran-2-yl moiety to various aryl or heteroaryl halides. mdpi.com

This strategy has been employed to synthesize elaborate benzofuran derivatives with diverse substitution patterns. For example, coupling this compound with a substituted aryl bromide can yield a 2-aryl-5-chlorobenzofuran. Such structures are core components of molecules investigated for a range of biological activities. The ability to use a wide range of commercially available aryl halides and boronic acids makes this a highly modular approach to creating structurally diverse collections of benzofuran derivatives for screening in drug discovery campaigns. nih.govnih.gov

Table 4: Examples of Complex Scaffolds from Benzofuran Boronic Acids

| Reaction Type | Coupling Partner | Resulting Structure Class |

| Suzuki-Miyaura Coupling | Aryl or Heteroaryl Halides | 2-Aryl/Heteroaryl-5-chlorobenzofurans |

| Suzuki-Miyaura Coupling | Vinyl Halides | 2-Vinyl-5-chlorobenzofurans |

| Chan-Lam Coupling | Amines, Amides | 2-Amino/Amido-5-chlorobenzofurans |

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Molecules

The primary utility of (5-Chlorobenzofuran-2-yl)boronic acid in the design and synthesis of bioactive molecules lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netchemrxiv.orgnih.govmdpi.com This reaction allows for the formation of a carbon-carbon bond between the benzofuran (B130515) core and various aryl or heteroaryl halides, providing a straightforward method for the construction of complex molecular architectures. researchgate.netmdpi.com The presence of the chlorine atom at the 5-position of the benzofuran ring can influence the electronic properties of the molecule and provide an additional site for interaction with biological targets. nih.gov

The boronic acid functional group is relatively stable and tolerant of a wide range of functional groups, making it an ideal handle for late-stage diversification in a synthetic route. chemrxiv.org This allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of a drug candidate. The benzofuran moiety itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to possess a broad spectrum of biological activities. nih.gov

Development of Therapeutic Agents

The versatile nature of this compound has been leveraged in the development of a variety of therapeutic agents, targeting a range of diseases.

The benzofuran scaffold is a known constituent of compounds with antimicrobial properties. While direct synthesis of antimicrobial agents from this compound is an area of ongoing research, studies on related chlorinated benzofuran structures highlight the potential of this chemical class. For instance, a series of 1-(5-chloro-1-benzofuran-2-yl)ethanone-substituted chalcones have been synthesized and evaluated for their antimicrobial properties. mattioli1885journals.commattioli1885journals.com These compounds demonstrated significant antimicrobial activity against a panel of bacteria. mattioli1885journals.commattioli1885journals.com The conjugation of the 5-chlorobenzofuran (B1360139) moiety with a chalcone (B49325) structure was predicted to lead to enhanced antimicrobial agents. mattioli1885journals.com

| Compound | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 1-(5-chloro-1-benzofuran-2-yl)ethanone-substituted chalcones | Escherichia coli ATCC 25322, Klebsiella pneumoniae ATCC70060, Bacillus megaterium, Staphylococcus aureus | Significant antimicrobial activity against all tested bacteria. mattioli1885journals.commattioli1885journals.com |

The 5-chlorobenzofuran moiety has been incorporated into molecules with potent anticancer activity. A notable example is a series of 5-chlorobenzofuran-2-carboxamides which were developed as apoptotic anticancer derivatives. nih.gov These compounds were evaluated for their antiproliferative activity against various cancer cell lines.

One of the most active derivatives from this series demonstrated antiproliferative activity comparable to the established anticancer drug doxorubicin. nih.gov Structure-activity relationship studies revealed that the presence of an N-phenethyl carboxamide group significantly enhanced the antiproliferative activity, which was further improved by a morpholinyl substitution at the para position of the N-phenethyl ring. nih.gov The position of the halogen on the benzofuran ring is considered a critical determinant of its biological activity. nih.gov

| Compound Class | Cancer Cell Lines Tested | Key Findings |

|---|---|---|

| 5-chlorobenzofuran-2-carboxamides | Human mammary gland epithelial cell line (MCF-10A), A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), HT-29 (colon) | Compound with N-(p-morpholinylphenethyl) carboxamide substitution showed potent antiproliferative activity. nih.gov |

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Benzofuran-based compounds have been investigated as kinase inhibitors. rsc.org While specific examples of kinase inhibitors synthesized directly from this compound are emerging, the bromo-analog, (5-Bromobenzofuran-2-yl)boronic acid, has been utilized as a building block for the synthesis of kinase inhibitors. smolecule.com This suggests that the 5-chloro derivative would be a similarly valuable starting material for the development of novel kinase inhibitors. The general strategy involves using the boronic acid for Suzuki-Miyaura coupling to construct the core structure of the kinase inhibitor.

Benzofuran derivatives have shown promise as neuroprotective agents, which are compounds that can help to protect nerve cells from damage or degeneration. nih.govresearchgate.net Research into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has demonstrated their potential to protect against excitotoxic neuronal cell damage. nih.gov Although these compounds were not synthesized from this compound, the presence of the benzofuran core is central to their activity. The development of neuroprotective agents from this compound represents a promising area for future research, potentially leveraging the Suzuki-Miyaura coupling to synthesize novel benzofuran-based structures with neuroprotective properties.

Boronic acids are a known class of inhibitors for serine proteases and have been investigated as inhibitors of penicillin-binding proteins (PBPs). nih.govnih.govbohrium.com PBPs are crucial enzymes in bacterial cell wall biosynthesis and are the targets of β-lactam antibiotics. nih.govnih.govbohrium.com The development of boronic acid-based PBP inhibitors is a strategy to combat antibiotic resistance. nih.govbohrium.com The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of the PBP. nih.govbohrium.com While specific studies on this compound as a PBP inhibitor are not yet widely reported, the general principle of using boronic acids for this purpose suggests that derivatives of this compound could be designed and synthesized to target PBPs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR analyses focus on elucidating how modifications to the benzofuran core, the position and nature of substituents, and the boronic acid moiety influence biological activity. researchgate.net Benzofuran derivatives have shown a wide range of biological activities, including potential anticancer properties. researchgate.netnih.gov

Research into the SAR of the broader benzofuran class has revealed critical structural requirements for potency. researchgate.net The addition of halogen atoms, such as the chlorine at the 5-position in the parent compound, has been consistently shown to significantly increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

SAR studies on benzofuran derivatives explore various modifications to understand their impact on activity. Key areas of investigation include:

Substitution on the Benzene (B151609) Ring: Altering or adding substituents to the benzene portion of the benzofuran scaffold can modulate lipophilicity, electronic properties, and steric interactions with the target protein. The position of the halogen has been found to be a critical determinant of biological activity. nih.gov

Derivatization of the Boronic Acid Group: While the boronic acid is often crucial for the mechanism of action (e.g., forming covalent bonds with serine residues in proteases), its conversion to boronate esters can improve cell permeability and bioavailability.

A hypothetical SAR study on derivatives of this compound might yield results similar to those observed for other halogenated benzofurans, as illustrated in the following table.

| Compound | Modification from Parent Scaffold | Observed Activity (Hypothetical IC50) | SAR Interpretation |

|---|---|---|---|

| Parent Scaffold | This compound | 15 µM | Baseline activity. |

| Derivative A | Addition of a methyl group at C3-position | 10 µM | Small alkyl group may enhance hydrophobic interactions in the binding pocket. |

| Derivative B | Replacement of Chlorine at C5 with Bromine | 8 µM | Increased halogen bond strength with Bromine potentially enhances binding affinity. nih.gov |

| Derivative C | Replacement of Chlorine at C5 with Fluorine | 20 µM | Fluorine may alter electronic properties but have weaker halogen bonding capability, reducing activity. nih.gov |

| Derivative D | Addition of a methoxy (B1213986) group at C7-position | 25 µM | Bulky group may introduce steric hindrance, reducing binding efficiency. |

These studies are essential for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

Exploration of Novel Pharmacophores and Chemical Space

The concept of "chemical space" refers to the vast number of possible small molecules that could potentially be synthesized. nih.gov In drug discovery, exploring this space is crucial for identifying novel molecular scaffolds that can lead to new therapeutics. nih.govuees.edu.ec The this compound scaffold is a valuable starting point for this exploration due to the "privileged" nature of the benzofuran core. nih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for developing new drugs. nih.gov

The benzofuran heterocycle is present in numerous biologically active molecules and has been associated with a wide array of activities, including neuroprotective, antibacterial, antifungal, and antitumoral effects. nih.gov By using the this compound moiety as a building block, chemists can systematically generate libraries of related compounds to probe new areas of biologically relevant chemical space. nih.govnih.gov

This exploration is often achieved through several strategies:

Combinatorial Chemistry: The boronic acid group is highly versatile, particularly in Suzuki-Miyaura cross-coupling reactions. myskinrecipes.comsmolecule.com This allows for the efficient attachment of a wide variety of chemical groups to the benzofuran core, rapidly generating a diverse library of compounds.

Scaffold Hopping: Researchers can modify the core benzofuran structure itself, for instance by altering ring sizes or introducing different heteroatoms, to create fundamentally new scaffolds while retaining key pharmacophoric features.

Fragment-Based Drug Discovery: The this compound can be considered a molecular fragment. By identifying its weak interactions with a biological target, researchers can incrementally "grow" the molecule by adding other fragments to achieve high-affinity binding.

Through these methods, the this compound scaffold enables the discovery of novel pharmacophores, which are the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. This systematic exploration can lead to the identification of compounds with new mechanisms of action or improved properties over existing drugs. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing insights into molecular interactions and predicting the properties of new chemical entities before their synthesis.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net For derivatives of this compound, docking studies can reveal how these compounds fit into the active site of a target protein and identify the key intermolecular interactions that stabilize the complex. biorxiv.orgnih.gov

These interactions commonly include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the -OH groups of the boronic acid) and acceptors (like backbone carbonyls or specific amino acid side chains, e.g., HIS57, SER214, GLN192). biorxiv.org

Hydrophobic Interactions: The benzofuran ring system can interact favorably with nonpolar amino acid residues in the binding pocket.

Covalent Bonds: A key feature of boronic acids is their ability to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of certain enzymes, such as proteases. Docking simulations can help predict the feasibility and geometry of this crucial interaction.

Halogen Bonds: As mentioned, the chlorine atom at the 5-position can form favorable halogen bonds with nucleophilic atoms in the binding site, contributing to binding affinity. nih.gov

Computational studies on boronic acid derivatives have identified specific amino acid residues crucial for binding within target pockets. For instance, in studies of boronic acid inhibitors with urokinase-type plasminogen activator (uPA), interactions with residues like ASP189 and ARG217 were found to be significant. biorxiv.org Such predictions are invaluable for guiding SAR studies by suggesting which modifications to the ligand are most likely to improve binding and, consequently, biological activity.

| Interaction Type | Ligand Functional Group | Potential Protein Residue Partner | Significance |

|---|---|---|---|

| Hydrogen Bond | Boronic acid (-B(OH)2) | Asp, Gln, Ser, His biorxiv.org | Orients the ligand in the active site. |

| Covalent Bond | Boron atom | Serine (hydroxyl group) | Key interaction for mechanism-based inhibition of serine proteases. |

| Halogen Bond | C5-Chlorine | Carbonyl oxygen, Asp, Glu | Enhances binding affinity and selectivity. nih.gov |

| Hydrophobic | Benzofuran ring | Trp, Phe, Leu, Val | Stabilizes the ligand within the binding pocket. |

Beyond predicting binding, computational models are used to assess the "drug-likeness" of a compound. This involves evaluating its physicochemical properties to determine its potential to be an orally bioavailable drug. nih.gov A key framework for this assessment is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

In silico tools can quickly calculate these and other properties, such as the topological polar surface area (TPSA) and the number of rotatable bonds, which also influence bioavailability. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict the pharmacokinetic and potential toxicity profiles of a molecule. researchgate.net These predictions help prioritize which synthesized derivatives should advance to more resource-intensive preclinical testing.

| Property | Parameter | Calculated Value for this compound | Drug-Likeness Assessment |

|---|---|---|---|

| Molecular Weight | < 500 Da | 196.40 g/mol cymitquimica.com | Pass |

| Lipophilicity (Log P) | < 5 | ~2.0-2.5 (Estimated) | Pass |

| Hydrogen Bond Donors | ≤ 5 | 2 | Pass |

| Hydrogen Bond Acceptors | ≤ 10 | 3 | Pass |

| Lipinski's Rule of Five | Violations | 0 | Excellent |

| Topological Polar Surface Area (TPSA) | < 140 Ų | ~53 Ų (Estimated) | Good cell permeability predicted. |

Catalytic Applications of Boronic Acids in Organic Synthesis

Boronic Acids as Lewis Acid Catalysts

Boronic acids are effective Lewis acid catalysts for a wide array of organic transformations. nih.gov Their catalytic activity is rooted in the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting a lone pair of electrons from a Lewis base, such as the oxygen or nitrogen atom of a substrate. nih.govmdpi.com This interaction activates the substrate towards subsequent reactions.

The Lewis acidity of boronic acids facilitates numerous reactions, including dehydrative condensations to form amides, esters, and imines. nih.gov For instance, arylboronic acids can catalyze the direct amidation between carboxylic acids and amines, offering an atom-economical alternative to traditional methods that require stoichiometric activating agents. nih.gov This process involves the formation of a reversible covalent bond with the hydroxy group of the carboxylic acid, activating it for nucleophilic attack by the amine. nih.gov

Furthermore, boronic acids catalyze C-C bond-forming reactions. Electron-deficient arylboronic acids have been shown to be effective catalysts for dehydrative Friedel-Crafts alkylation reactions, using benzylic alcohols as electrophiles to alkylate arenes and other nucleophiles. bath.ac.uk

Table 1: Examples of Boronic Acid-Catalyzed Lewis Acid Reactions

| Reaction Type | Catalyst Example | Substrates | Product | Reference(s) |

|---|---|---|---|---|

| Amidation | Arylboronic Acid | Carboxylic Acid, Amine | Amide | nih.gov |

| Friedel-Crafts Alkylation | Pentafluorophenylboronic acid | Benzylic Alcohol, Arene | Alkylated Arene | bath.ac.uk |

| Imination | 2-Formylphenylboronic acid | Aldehyde, Hydroxylamine (B1172632) | Oxime | nih.gov |

Enantioselective Catalysis (e.g., Oxazaborolidine Catalysts)

Boronic acids are integral to the field of enantioselective catalysis, most notably through their incorporation into chiral catalyst systems. A prominent example is the formation of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These are prepared from the condensation of a boronic acid with a chiral β-amino alcohol.

While the classic CBS reagent uses a B-H or B-Me moiety, the structure can be modified with various boronic acids to tune the catalyst's steric and electronic properties. These chiral Lewis acids are highly effective in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, using borane (B79455) as the reducing agent. nih.gov The predictable stereochemistry and high enantioselectivities achieved make this a powerful synthetic tool. nih.gov

Beyond reductions, chiral amine-boronic acid cooperative catalysis has been developed for enantioselective 1,4-addition reactions to α,β-unsaturated carboxylic acids. researchgate.net In these systems, the chiral amine activates the nucleophile by forming a chiral enamine, while the boronic acid activates the carboxylic acid, leading to highly enantioselective C-C bond formation. researchgate.net

Applications in One-Pot Reactions and Multi-Component Reactions

The stability and reactivity profile of boronic acids make them highly suitable for one-pot and multi-component reactions (MCRs), which enhance synthetic efficiency by combining multiple reaction steps in a single vessel without isolating intermediates. nih.gov

A well-known example is the Petasis borono-Mannich (PBM) reaction, a three-component reaction involving a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde). mdpi.com This reaction is a versatile method for synthesizing highly functionalized amines, including α-amino acids. mdpi.com Although many boronic acids are used as reagents in this reaction, the process highlights their ability to participate cleanly in complex, multi-step transformations.

Boronic acids are also used in sequential one-pot processes. For instance, a Miyaura borylation can be followed by a Suzuki cross-coupling in the same pot, eliminating the need to isolate the often unstable boronic ester intermediate. mdpi.com More advanced iterative sequences involve the in-situ preparation of reactive benzylic or allylic boronic acids that are immediately trapped in subsequent C-C bond-forming reactions, allowing for the rapid construction of molecular complexity. shu.ac.uk The Ugi four-component reaction has also been adapted to synthesize boronic acid-containing compounds, demonstrating the compatibility of the boronic acid moiety with this powerful MCR. rsc.org

Table 2: Multi-Component Reactions Involving Boronic Acids

| Reaction Name | Components | Product Type | Reference(s) |

|---|---|---|---|

| Petasis Borono-Mannich | Boronic Acid, Amine, Carbonyl | Functionalized Amines | mdpi.com |

| Ugi-4CR | Amine, Isocyanide, Carboxylic Acid, Carbonyl (boronic acid-containing) | β-Aminoboronic Acids | mdpi.com |

| Van Leusen Reaction | Aldehyde (boronic acid-containing), Amine, TosMIC | Imidazolyl-methyl Boronic Acids | mdpi.com |

Catalysis in Aqueous Systems

Performing catalytic reactions in water is a primary goal of green chemistry, as it reduces the reliance on volatile and often toxic organic solvents. Boronic acids and boric acid itself are particularly attractive catalysts for aqueous systems. nih.gov Boric acid has been shown to be an effective catalyst for multicomponent reactions in water, providing significant rate enhancements. nih.gov

Arylboronic acids have also been employed as catalysts in aqueous media. Their ability to act as hydrogen bond donors allows them to catalyze reactions such as the conversion of CO2 and epoxides into organic carbonates in water. nih.gov This demonstrates a mode of catalysis distinct from simple Lewis acidity. The efficiency of palladium-catalyzed additions of arylboronic acids to nitriles has been shown to be effective in aqueous media with the aid of a surfactant, highlighting the move towards greener solvent systems. nih.gov

Metal-Free Catalysis and Green Chemistry Approaches

The push towards sustainable chemistry has spurred the development of metal-free catalytic systems to avoid the cost, toxicity, and contamination issues associated with many transition metals. Boronic acids are emerging as key players in this area, both as catalysts themselves and as reagents in metal-free reactions. nih.gov

Boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can be derived from the corresponding boronic acid, have been used for the transition-metal-free arylation and alkenylation of allylic alcohols with other boronic acids. researchgate.net This approach offers excellent atom economy, as the only byproduct is water. bath.ac.ukresearchgate.net

Furthermore, convenient and regioselective cross-coupling reactions of heteroaryl boronic acids with allylic alcohols have been achieved under catalyst-free conditions. researchgate.net These reactions highlight the intrinsic reactivity of boronic acids and their potential to replace metal catalysts in certain transformations. The low toxicity of boronic acids and their degradation to environmentally benign boric acid further enhances their appeal from a green chemistry perspective. nih.gov

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of arylboronic acids often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research is focused on developing more atom-economical and environmentally benign methods for synthesizing (5-Chlorobenzofuran-2-yl)boronic acid.

Key Research Goals:

Direct C-H Borylation: A primary goal is the development of catalytic systems (e.g., using iridium or rhodium catalysts) that can directly convert C-H bonds on the benzofuran (B130515) ring to C-B bonds. This would eliminate the need for pre-functionalized starting materials like halogenated benzofurans, thereby shortening the synthetic sequence and reducing waste.

Use of Greener Solvents and Reagents: Research efforts are directed towards replacing conventional organic solvents with more sustainable alternatives, such as water, ionic liquids, or deep eutectic solvents. The exploration of less toxic and more readily available boron sources is also a key area of investigation.

Catalyst Improvement: The development of more robust, efficient, and recyclable catalysts for the borylation step is crucial for making the synthesis more cost-effective and sustainable for industrial-scale production.

| Synthetic Strategy | Objective | Potential Advantages |

| Direct C-H Borylation | Eliminate pre-functionalization steps. | Reduced step count, less waste, increased atom economy. |

| Green Chemistry Approaches | Minimize environmental impact. | Use of safer solvents, reduced energy consumption. |

| Advanced Catalysis | Improve reaction efficiency. | Higher yields, lower catalyst loading, catalyst recycling. |

Exploration of Novel Reactivity and Catalytic Modes

While extensively used in Suzuki-Miyaura coupling, the full reactive potential of this compound remains an active area of research. smolecule.com Future work will likely uncover new transformations and catalytic applications.

Beyond Suzuki Coupling: Researchers are exploring its use in other palladium-catalyzed cross-coupling reactions, such as Chan-Lam and Heck reactions, to form C-O, C-N, and C-C double bonds.

Boronic Acid Catalysis: Arylboronic acids themselves can act as catalysts. Studies on other arylboronic acids have shown their ability to catalyze dehydrative C-C bond-forming reactions. bath.ac.uk Future investigations could explore the catalytic activity of this compound in promoting similar organic transformations, offering a metal-free catalytic approach. bath.ac.uk

Photoredox Catalysis: The integration of boronic acids with photoredox catalysis is an emerging field. This could enable novel, light-mediated transformations that are not accessible through traditional thermal methods, allowing for the construction of complex molecular architectures under mild conditions.

Integration with Flow Chemistry and Automation

To meet the demands of high-throughput screening and large-scale synthesis for pharmaceutical and materials science applications, the integration of synthetic routes with modern technologies is essential.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. Automating the synthesis of this compound and its derivatives in flow reactors would enable rapid library generation for drug discovery and materials science research, accelerating the pace of innovation. nih.gov

Advanced Applications in Material Science and Optoelectronics

The benzofuran core is a well-known fluorophore, and its derivatives are being explored for applications in materials science. smolecule.com The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for advanced materials.

Organic Light-Emitting Diodes (OLEDs): By incorporating this building block into larger conjugated systems, new materials with tailored electronic properties for use in OLED displays and lighting could be developed.

Fluorescent Probes and Sensors: The benzofuran moiety's inherent fluorescence can be modulated by its substituents. smolecule.com This allows for the design of fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment, making them valuable tools for chemical biology and diagnostics. smolecule.com

Organic Polymers: Its bifunctional nature (a boronic acid group for coupling and a halogen for further functionalization) allows it to be used as a monomer in polymerization reactions, leading to novel polymers with specific optical or electronic properties. smolecule.com

| Application Area | Function of this compound | Potential End-Use |

| Optoelectronics | Building block for conjugated molecules | OLEDs, organic photovoltaics |

| Chemical Biology | Core structure for fluorescent probes | Cellular imaging, biosensors |

| Polymer Chemistry | Monomer for cross-coupling polymerization | Specialty polymers, conductive materials |

Deepening Understanding of Biological Mechanisms and Target Interactions

Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols and the active site serine or threonine residues of certain enzymes. nih.govnih.gov Derivatives of benzofuran boronic acids have shown potential as antimicrobial agents and kinase inhibitors. smolecule.com

Future research will focus on elucidating the precise biological mechanisms of action for derivatives of this compound. This involves:

Target Identification: Using chemoproteomics and other advanced biochemical techniques to identify the specific protein targets within cells.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound bound to its biological target. This provides critical insights into the binding mode and the key molecular interactions responsible for its activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a systematic series of analogues to understand how modifications to the benzofuran core, the chloro-substituent, and the boronic acid group affect biological activity and selectivity.

Computational Drug Design and In Silico Screening for New Therapeutic Applications

Computational methods are becoming indispensable tools in modern drug discovery. biorxiv.org For this compound, these techniques can accelerate the identification of new therapeutic applications.

Molecular Docking: In silico screening of large virtual libraries derived from the this compound scaffold against the crystal structures of known disease targets (e.g., kinases, proteases) can predict binding affinities and poses. nih.gov This helps prioritize which compounds to synthesize and test in the lab.

Pharmacophore Modeling: Based on known active molecules, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen databases for novel compounds with different core structures but similar activity profiles. nih.gov

Quantum Mechanics (QM) and Molecular Dynamics (MD): High-level computational studies like Density Functional Theory (DFT) can provide detailed information on the electronic properties and reactivity of the molecule. biorxiv.org Molecular dynamics simulations can model how the compound interacts with its target protein over time, providing insights into the stability of the complex and the mechanism of inhibition. nih.gov These computational approaches have been successfully applied to other benzofuran and boronic acid-based compounds to identify potential inhibitors for targets like EGFR and PI3K/VEGFR2. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。